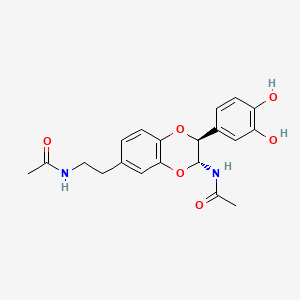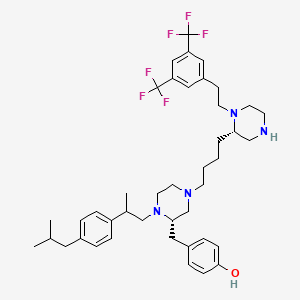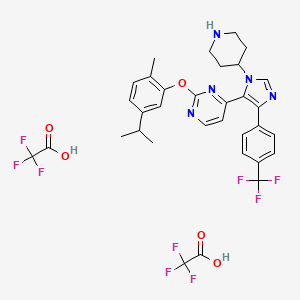![molecular formula C14H20N2O7 B12386950 N3-[(Tetrahydro-2-furanyl)methyl]uridine](/img/structure/B12386950.png)
N3-[(Tetrahydro-2-furanyl)methyl]uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N3-[(Tetrahydro-2-furanyl)methyl]uridine is a uridine analogue, which means it is structurally similar to uridine, a nucleoside that is a component of RNA. This compound has potential antiepileptic effects and its analogs can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(Tetrahydro-2-furanyl)methyl]uridine typically involves the modification of uridineSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps to laboratory synthesis, with additional considerations for scalability, cost-effectiveness, and regulatory compliance .
化学反应分析
Types of Reactions
N3-[(Tetrahydro-2-furanyl)methyl]uridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated compound .
科学研究应用
N3-[(Tetrahydro-2-furanyl)methyl]uridine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its potential antiepileptic and anxiolytic effects.
Medicine: Explored as a potential therapeutic agent for epilepsy, anxiety, and hypertension.
作用机制
The mechanism of action of N3-[(Tetrahydro-2-furanyl)methyl]uridine involves its interaction with specific molecular targets and pathways. As a uridine analogue, it may mimic the effects of uridine in the body, potentially modulating neurotransmitter levels and influencing neuronal activity. This modulation could underlie its antiepileptic and anxiolytic effects .
相似化合物的比较
Similar Compounds
Uridine: The parent compound, involved in RNA synthesis and various metabolic processes.
Cytidine: Another nucleoside with similar structural features.
Thymidine: A nucleoside involved in DNA synthesis
Uniqueness
N3-[(Tetrahydro-2-furanyl)methyl]uridine is unique due to the presence of the tetrahydro-2-furanyl group, which may confer distinct pharmacological properties compared to other nucleosides. This structural modification could enhance its stability, bioavailability, and therapeutic potential .
属性
分子式 |
C14H20N2O7 |
|---|---|
分子量 |
328.32 g/mol |
IUPAC 名称 |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H20N2O7/c17-7-9-11(19)12(20)13(23-9)15-4-3-10(18)16(14(15)21)6-8-2-1-5-22-8/h3-4,8-9,11-13,17,19-20H,1-2,5-7H2/t8?,9-,11?,12+,13-/m1/s1 |
InChI 键 |
HBWAFTROEHIWBO-HTEVANTCSA-N |
手性 SMILES |
C1CC(OC1)CN2C(=O)C=CN(C2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
规范 SMILES |
C1CC(OC1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


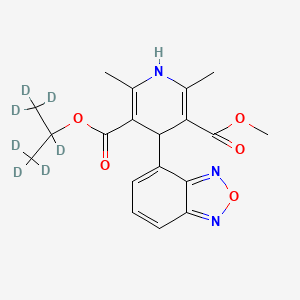
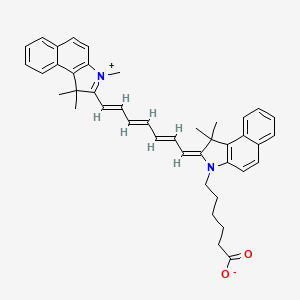
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12386880.png)
![10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)
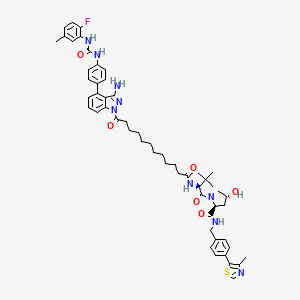

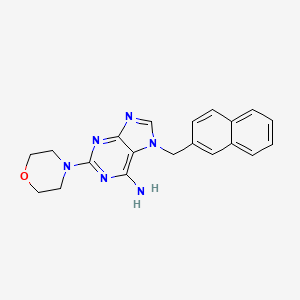
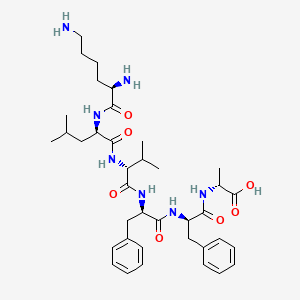
![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)
